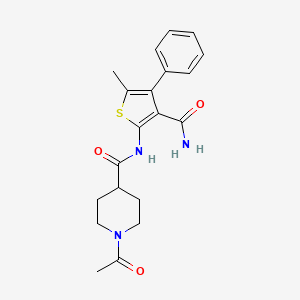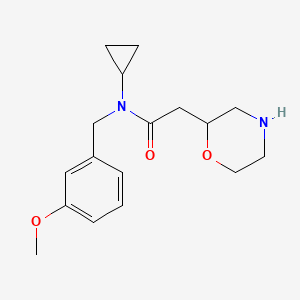![molecular formula C16H17NO5S B5305544 methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B5305544.png)
methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate is a useful research compound. Its molecular formula is C16H17NO5S and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.08274382 g/mol and the complexity rating of the compound is 479. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of Methyl 3-{[(4-Ethoxyphenyl)sulfonyl]amino}benzoate is β-catenin . β-catenin is a key component of the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .
Mode of Action
This compound interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction induces β-catenin ubiquitination and proteasomal degradation .
Biochemical Pathways
The compound affects the Wnt/β-catenin signaling pathway . By promoting the degradation of β-catenin, it downregulates Wnt/β-catenin target genes . This results in the inhibition of Wnt signaling-dependent proliferation of cancer cells .
Pharmacokinetics
It is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
The compound’s action results in the suppression of Wnt-dependent cancer growth . It selectively inhibits the proliferation of Wnt-dependent cells while showing little effect on Wnt-independent cells . In vivo studies have shown that it is effective in suppressing the expansion of established tumors from HCT116, HT115, and H23 xenografts in mice .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate is known to interact with β-catenin, a key protein in the Wnt signaling pathway. This compound binds directly to β-catenin, promoting its ubiquitination and subsequent degradation via the proteasome pathway . By targeting β-catenin, this compound effectively inhibits Wnt signaling-dependent proliferation of cancer cells . The interaction between this compound and β-catenin is highly specific, making it a potent inhibitor of Wnt/β-catenin signaling .
Cellular Effects
This compound has significant effects on various types of cells, particularly cancer cells. It selectively decreases the viability of Wnt-dependent cancer cells while showing minimal effects on Wnt-independent cells and normal human cells . This compound influences cell function by inhibiting T-cell factor (TCF) luciferase reporter activity and suppressing the activation of Wnt target genes . Additionally, this compound induces the degradation of β-catenin, leading to reduced cell proliferation and tumor growth .
Molecular Mechanism
The molecular mechanism of action of this compound involves its direct binding to β-catenin. This binding promotes the ubiquitination of β-catenin, targeting it for degradation by the proteasome . By reducing the levels of β-catenin, this compound effectively inhibits the transcription of Wnt target genes, thereby suppressing Wnt signaling-dependent cellular processes . This mechanism highlights the compound’s potential as a therapeutic agent in cancers driven by aberrant Wnt signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its activity over extended periods . Long-term studies have shown that continuous exposure to this compound leads to sustained inhibition of Wnt signaling and reduced tumor growth in in vivo models
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that daily intraperitoneal injections of 10-20 mg/kg of the compound effectively suppress the growth of Wnt-dependent tumors in mice . Higher doses may lead to toxic or adverse effects, although the compound exhibits little efficacy against Wnt-independent tumor growth . These findings suggest a dosage-dependent response, with optimal therapeutic effects observed at specific concentrations.
Metabolic Pathways
This compound is involved in metabolic pathways related to the degradation of β-catenin. The compound interacts with enzymes and cofactors involved in the ubiquitination and proteasomal degradation of β-catenin . This interaction affects metabolic flux and metabolite levels, particularly in cancer cells with active Wnt signaling
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these transporters, affecting its overall efficacy and activity . Understanding the transport mechanisms of this compound is crucial for optimizing its therapeutic potential.
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its activity . The compound’s targeting signals and post-translational modifications direct it to particular organelles, such as the cytoplasm and nucleus . This subcellular localization is essential for its function, as it allows this compound to interact with β-catenin and other biomolecules involved in Wnt signaling.
Eigenschaften
IUPAC Name |
methyl 3-[(4-ethoxyphenyl)sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-3-22-14-7-9-15(10-8-14)23(19,20)17-13-6-4-5-12(11-13)16(18)21-2/h4-11,17H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZMICNXJYSILN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{2-[(phenylsulfonyl)methyl]benzyl}-2-(trifluoromethyl)morpholine](/img/structure/B5305476.png)
![2-cyclopent-2-en-1-yl-N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide](/img/structure/B5305484.png)
![N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-8-(trifluoromethyl)quinolin-4-amine](/img/structure/B5305496.png)
![1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5305509.png)
![3-(5-{(Z)-[5-(4-chlorophenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B5305510.png)
![N,1-dimethyl-6-propyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5305526.png)
![methyl 5-({[(1-ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetyl]amino}methyl)-2-furoate](/img/structure/B5305529.png)
![4-(tetrahydro-2H-pyran-2-ylmethyl)-1-thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carboxylic acid](/img/structure/B5305537.png)
![N-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride](/img/structure/B5305552.png)
![(5-chloro-2-ethoxybenzyl)methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amine dihydrochloride](/img/structure/B5305557.png)
![3-(3-METHOXYPROPYL)-5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE](/img/structure/B5305560.png)
![N-(4-methoxy-2-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5305570.png)
